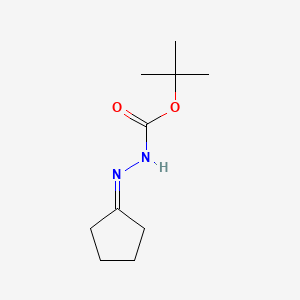

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

描述

Historical Context and Discovery

The development of tert-butyl 2-cyclopentylidenehydrazinecarboxylate emerged from the broader research into protected hydrazine derivatives that began gaining prominence in organic synthesis during the mid-to-late 20th century. While specific discovery details for this particular compound are not extensively documented in the available literature, its development can be traced to the systematic exploration of hydrazinecarboxylate chemistry that intensified with the growing need for stable, protected forms of reactive hydrazine compounds. The compound represents part of a larger family of cycloalkylidene hydrazinecarboxylates that were developed to provide chemists with more selective and controllable synthetic intermediates.

The historical significance of this compound class relates to the challenge of working with hydrazine derivatives, which are inherently reactive and often unstable under standard laboratory conditions. The introduction of the tert-butyloxycarbonyl protecting group revolutionized hydrazine chemistry by providing a stable, easily removable protection strategy. The specific incorporation of the cyclopentylidene moiety represents a refinement in this approach, offering enhanced stability while maintaining synthetic accessibility. Research in this area has been driven by the pharmaceutical industry's need for reliable synthetic routes to nitrogen-containing heterocycles and the materials science community's interest in functionalized polymer precursors.

Nomenclature and Classification

This compound is systematically classified under multiple nomenclature systems, reflecting its complex structural features. According to the International Union of Pure and Applied Chemistry nomenclature principles, the compound is formally designated as hydrazinecarboxylic acid, cyclopentylidene-, 1,1-dimethylethyl ester. This systematic name precisely describes the structural components: a hydrazinecarboxylic acid core modified with a cyclopentylidene substituent at the 2-position and a 1,1-dimethylethyl (tert-butyl) ester group.

The compound exhibits extensive synonymy in chemical literature, reflecting various naming conventions and abbreviation systems employed across different research contexts. Alternative designations include tert-butyl cyclopentylidenecarbazate, N'-cyclopentylidene(tert-butoxy)carbohydrazide, and N'-cyclopentylidene-hydrazinecarboxylic acid tert-butyl ester. Each of these names emphasizes different aspects of the molecular structure, with some highlighting the carbazate functionality while others emphasize the hydrazide character.

| Nomenclature System | Designation |

|---|---|

| Systematic Name | Hydrazinecarboxylic acid, cyclopentylidene-, 1,1-dimethylethyl ester |

| Common Name | This compound |

| Alternative Name 1 | tert-Butyl cyclopentylidenecarbazate |

| Alternative Name 2 | N'-cyclopentylidene(tert-butoxy)carbohydrazide |

| Alternative Name 3 | N'-cyclopentylidene-hydrazinecarboxylic acid tert-butyl ester |

The classification of this compound within broader chemical taxonomy places it in the category of protected hydrazine derivatives, specifically within the subcategory of hydrazinecarboxylates. From a functional group perspective, the molecule contains both carbamate and hydrazone functionalities, making it a member of the broader family of nitrogen-containing heterocyclic precursors.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its dual role as a protected hydrazine derivative and a synthetic intermediate capable of participating in diverse chemical transformations. The compound's structural design incorporates several key features that make it valuable for synthetic applications: the tert-butyl protecting group provides stability and ease of removal under mild acidic conditions, while the cyclopentylidene moiety offers both steric protection and potential sites for further functionalization.

In the context of synthetic methodology, this compound represents an important example of how strategic protection and activation can be combined in a single molecule. The hydrazinecarboxylate framework serves as a masked form of reactive hydrazine functionality, allowing chemists to incorporate nitrogen-nitrogen bonds into complex molecular structures without the handling difficulties associated with free hydrazines. The cyclopentylidene substituent adds an additional layer of selectivity, potentially directing reaction outcomes through steric and electronic effects.

The compound's relevance extends to pharmaceutical chemistry, where hydrazine-containing structures appear in numerous bioactive molecules. The protected nature of this compound makes it suitable for incorporation into multi-step synthetic sequences where the hydrazine functionality must remain dormant until a specific point in the synthesis. Additionally, the compound may serve as a precursor to cyclopentanone hydrazones, which are themselves valuable intermediates in the synthesis of nitrogen-containing heterocycles.

Research applications of this compound likely include its use in the preparation of functionalized hydrazones, as a building block for heterocyclic synthesis, and potentially in the development of new materials with specific nitrogen-containing functionalities. The combination of stability and reactivity makes it particularly valuable in academic research settings where reliable, reproducible synthetic protocols are essential for advancing chemical knowledge.

Chemical Abstract Service Registry Information

The Chemical Abstract Service registry information for this compound provides essential identification and classification data that enables precise communication about this compound across scientific literature and databases. The compound has been assigned the unique registry number 79201-39-1, which serves as its definitive identifier in chemical databases worldwide.

The molecular formula is established as C₁₀H₁₈N₂O₂, indicating a composition of ten carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The calculated molecular weight is 198.26212 atomic mass units, which corresponds to the sum of the atomic weights of all constituent atoms. This molecular weight information is crucial for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.

| Registry Parameter | Value |

|---|---|

| Chemical Abstract Service Number | 79201-39-1 |

| Molecular Formula | C₁₀H₁₈N₂O₂ |

| Molecular Weight | 198.26212 atomic mass units |

| MDL Number | MFCD00471042 |

| Harmonized System Code | 2928000090 |

| DSSTox Substance Identifier | DTXSID60398874 |

Additional registry information includes the MDL number MFCD00471042, which provides another unique identifier used in chemical inventory systems. The Harmonized System Code 2928000090 classifies the compound for international trade purposes under the category of "other organic derivatives of hydrazine or of hydroxylamine". The DSSTox Substance Identifier DTXSID60398874 links the compound to toxicology databases, although specific toxicological data may be limited for this specialized research compound.

The registry information also encompasses structural identifiers such as the InChI (International Chemical Identifier) key JIWAYUZEWSSBRC-UHFFFAOYSA-N, which provides a standardized method for representing the compound's structure in computational chemistry applications. These various identification systems ensure that this compound can be unambiguously referenced across different chemical databases, literature sources, and regulatory frameworks.

属性

IUPAC Name |

tert-butyl N-(cyclopentylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWAYUZEWSSBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398874 | |

| Record name | tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79201-39-1 | |

| Record name | tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The synthesis of this compound typically involves the reaction of tert-butyl carbamate derivatives with cyclopentylidene hydrazine or hydrazone intermediates. The key step is the formation of the hydrazinecarboxylate linkage through condensation or nucleophilic substitution reactions under controlled conditions.

Detailed Synthetic Route

A representative preparation method includes:

- Starting Materials : tert-Butyl carbamate or tert-butyl chloroformate derivatives and cyclopentylidene hydrazine or its precursors.

- Reaction Conditions : The reaction is generally carried out in an inert solvent such as acetonitrile or dichloromethane, under anhydrous conditions to prevent hydrolysis.

- Catalysts and Bases : Triethylamine or other organic bases are used to neutralize the acid by-products and promote the reaction.

- Temperature Control : The reaction temperature is maintained between 0°C to room temperature to optimize yield and minimize side reactions.

- Reaction Time : Stirring times vary from 1 to 10 hours depending on the scale and specific reagents used.

This method ensures the formation of the hydrazinecarboxylate bond with minimal side products and high purity of the final compound.

Alternative Synthetic Strategies

- Hydrazone Formation Followed by Esterification : Cyclopentanone can be reacted with hydrazine derivatives to form cyclopentylidene hydrazones, which are then esterified with tert-butyl chloroformate to yield the target compound.

- Direct Carbamate Formation : Direct reaction of cyclopentylidene hydrazine with tert-butyl chloroformate under basic conditions can also produce this compound efficiently.

Industrial Considerations

Industrial synthesis emphasizes minimizing reaction medium viscosity and maximizing yield. Recent advances suggest using neutral forms of reagents rather than salts to improve reaction efficiency and purity, as well as reducing the amount of base required.

Data Table: Summary of Preparation Parameters

Research Findings and Analytical Characterization

- Purity and Identity Confirmation : High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard analytical techniques used to confirm the purity and molecular identity of this compound.

- Structural Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed structural information, confirming the presence of the hydrazinecarboxylate moiety and the cyclopentylidene ring.

- Thermal Stability : The compound exhibits good thermal stability under standard laboratory conditions, facilitating its handling and storage.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced hydrazine derivatives.

Substitution: Substituted hydrazinecarboxylates.

科学研究应用

Medicinal Chemistry Applications

The incorporation of tert-butyl groups in drug design often leads to improved pharmacokinetic properties. Research indicates that compounds similar to tert-butyl 2-cyclopentylidenehydrazinecarboxylate may exhibit enhanced metabolic stability and bioactivity.

- Case Study : A comparative study involving drug analogues highlighted the role of tert-butyl groups in modulating physicochemical properties, impacting drug efficacy and safety profiles .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecules.

- Reactivity : The compound can participate in nucleophilic substitutions and can be converted into other functional groups through established synthetic routes.

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Amides or Esters | High |

| Deprotection | Free Hydrazine | Moderate |

Agricultural Applications

Emerging research suggests that derivatives of hydrazinecarboxylates, including this compound, could have applications in agriculture as potential herbicides or fungicides.

- Case Study : Investigations into hydrazine derivatives have shown promising results in inhibiting plant pathogens, indicating potential for development as environmentally friendly agrochemicals.

作用机制

The mechanism by which tert-Butyl 2-cyclopentylidenehydrazinecarboxylate exerts its effects involves the interaction of its hydrazine moiety with molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

相似化合物的比较

Comparative Analysis with Analogous Compounds

Structural and Physical Properties

The table below compares key parameters of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate with similar tert-butyl hydrazinecarboxylates:

*Estimated based on analogous structures.

Key Observations:

- Cyclopentylidene vs.

- Aromatic vs. Aliphatic Substituents : The pyridinyl derivative (CAS 198904-84-6) exhibits higher molecular weight and stability due to aromatic conjugation, contrasting with the aliphatic cyclopentylidene’s strain-induced reactivity .

Challenges:

生物活性

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H20N2O2

- Molecular Weight : 224.30 g/mol

The compound features a tert-butyl group, which is known for its steric bulk and influence on the reactivity and stability of organic compounds. The cyclopentylidenehydrazine moiety contributes to its unique biological profile.

Antioxidant Properties

Research indicates that compounds containing the tert-butyl group often exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. For example, studies have shown that related compounds can scavenge free radicals effectively, which may contribute to their protective effects against cellular damage.

Cytotoxic Effects

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.

Gastroprotective Activity

A notable study assessed the gastroprotective effects of a structurally related compound, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB), which shares structural similarities with this compound. The findings revealed that ETHAB significantly reduced gastric lesions in rat models, attributed to its antioxidant capacity and enhancement of gastric mucus production, thereby providing a protective barrier against irritants .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it may reduce oxidative stress.

- Cytotoxic Pathways : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Gastroprotective Mechanisms : Enhancement of gastric mucosal defense through increased secretion of protective mucus and modulation of inflammatory responses.

Case Studies

常见问题

Q. What are the recommended synthetic routes for tert-butyl 2-cyclopentylidenehydrazinecarboxylate?

-

Methodological Answer : The compound can be synthesized via hydrazine-carboxylate coupling reactions. A typical approach involves reacting cyclopentylidenehydrazine with tert-butyl chloroformate under inert conditions (e.g., N₂ atmosphere) in dichloromethane or THF. Catalytic bases like triethylamine or DMAP are used to facilitate carbamate bond formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

-

Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclopentylidenehydrazine, tert-butyl chloroformate, DCM, 0°C | Carbamate coupling |

| 2 | Triethylamine (2 eq.), RT, 12 hr | Neutralize HCl byproduct |

| 3 | Column chromatography (Hexane:EtOAc 4:1) | Purification |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat (>30°C), and strong acids/bases. Use explosion-proof equipment during handling due to potential peroxide formation in ether-based solvents. Safety protocols include fume hood use, PPE (gloves, goggles), and immediate spill cleanup with absorbent materials .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm hydrazine-carboxylate linkage (e.g., tert-butyl signal at δ 1.4 ppm, cyclopentylidene protons at δ 5.3–5.8 ppm).

- FT-IR : Carbamate C=O stretch ~1680–1720 cm⁻¹.

- HRMS : Confirm molecular ion ([M+H]⁺, expected m/z ~253.2).

- X-ray Crystallography : Resolve stereochemistry of the cyclopentylidene group .

Advanced Research Questions

Q. How can dynamic NMR and X-ray crystallography resolve axial/equatorial conformations of the tert-butyl group?

- Methodological Answer :

-

Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 200–400 K) to observe coalescence of tert-butyl signals. Axial-equatorial interconversion rates are calculated using Eyring plots. For example, a ΔG‡ of ~60–70 kJ/mol indicates restricted rotation .

-

X-ray Crystallography : Crystallize the compound (e.g., using slow evaporation in hexane/EtOAc) and analyze the tert-butyl orientation. Crystallographic data (e.g., C–O bond angles) confirm axial preference in solid state .

- Example Data :

| Technique | Key Parameter | Observation |

|---|---|---|

| VT-NMR | ΔG‡ (kJ/mol) | 65.2 ± 1.3 |

| XRD | C–O Bond Angle | 112.5° |

Q. What experimental design strategies optimize synthesis yield?

- Methodological Answer : Use a factorial design (e.g., 2³ DOE) to assess factors:

- Variables : Solvent polarity (DCM vs. THF), base strength (Et₃N vs. DMAP), temperature (0°C vs. RT).

- Response : Yield (%) quantified by HPLC. Statistical analysis (ANOVA) identifies DMAP in THF at 0°C as optimal (yield >85%) .

Q. How do solvent effects influence tert-butyl group conformational stability in solution?

- Methodological Answer : Solvent polarity stabilizes equatorial conformers via dipole interactions. For example:

- Polar solvents (DMSO) : Equatorial preference (ΔG ~3 kJ/mol lower than axial).

- Nonpolar solvents (hexane) : Axial dominance due to steric shielding.

Validate with DFT calculations (B3LYP/6-31G**) including explicit solvent models .

Q. How to resolve contradictions in reaction kinetics during scale-up?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress (e.g., via in-situ IR for carbonyl loss) at different scales.

- Mass Transfer Analysis : Use dimensionless numbers (e.g., Damköhler) to identify mixing inefficiencies.

- Case Study : A 10x scale-up showed 20% yield drop due to inadequate heat dissipation; switching to a flow reactor with cooling jackets restored yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。